molecular formula C15H26O B1260088 Ledum camphor

Ledum camphor

Cat. No.: B1260088
M. Wt: 222.37 g/mol
InChI Key: AYXPYQRXGNDJFU-IFROYYDGSA-N
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Description

Ledum camphor, also known as camphor derived from the Ledum plant, is a bicyclic monoterpene ketone. It is a white, crystalline substance with a strong odor and pungent taste. This compound is found in various plants, particularly in the wood of the camphor tree (Cinnamomum camphora) and the Ledum plant (Rhododendron tomentosum). Historically, camphor has been used for its medicinal properties, including its use as an antiseptic, anti-inflammatory, and analgesic agent .

Preparation Methods

Synthetic Routes and Reaction Conditions: Camphor can be synthesized from α-pinene, a major component of turpentine oil. The synthetic route involves several steps:

Industrial Production Methods: Industrial production of camphor involves steam distillation of the wood, twigs, and bark of the camphor tree. The crude camphor obtained is then purified by sublimation. This method yields high-purity camphor suitable for various applications .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Chromic acid, sodium hypochlorite.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Bromine, sulfuric acid.

Major Products:

    Oxidation: Camphoric acid.

    Reduction: Borneol, isoborneol.

    Substitution: Bromocamphor.

Scientific Research Applications

Ledum camphor has a wide range of applications in scientific research:

Mechanism of Action

Camphor exerts its effects through several mechanisms:

    Antimicrobial Action: Disrupts the lipid bilayer of microbial cell membranes, leading to cell lysis.

    Anti-inflammatory Action: Inhibits the production of pro-inflammatory cytokines and mediators.

    Analgesic Action: Acts on sensory neurons to reduce pain perception

Comparison with Similar Compounds

    Borneol: A reduction product of camphor with similar medicinal properties.

    Isoborneol: Another reduction product with applications in organic synthesis.

    Menthol: A monoterpene with similar cooling and analgesic effects.

Uniqueness: Ledum camphor is unique due to its dual role as both a natural product and a synthetic intermediate. Its wide range of biological activities and applications in various fields make it a versatile compound .

Properties

Molecular Formula

C15H26O

Molecular Weight

222.37 g/mol

IUPAC Name

(1aR,4R,7R,7bS)-1,1,4,7-tetramethyl-2,3,4a,5,6,7,7a,7b-octahydro-1aH-cyclopropa[e]azulen-4-ol

InChI

InChI=1S/C15H26O/c1-9-5-6-10-12(9)13-11(14(13,2)3)7-8-15(10,4)16/h9-13,16H,5-8H2,1-4H3/t9-,10?,11-,12?,13-,15-/m1/s1

InChI Key

AYXPYQRXGNDJFU-IFROYYDGSA-N

Isomeric SMILES

C[C@@H]1CCC2C1[C@H]3[C@H](C3(C)C)CC[C@@]2(C)O

Canonical SMILES

CC1CCC2C1C3C(C3(C)C)CCC2(C)O

Synonyms

ledol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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